1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

Lipophilicity ADME Drug-likeness

1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-85-1) is a synthetic benzimidazole derivative featuring a 2-chlorobenzyl group at the N1 position and an isopropylsulfonyl group at the C2 position of the benzimidazole core. Its molecular formula is C17H17ClN2O2S, with a molecular weight of 348.8 g/mol.

Molecular Formula C17H17ClN2O2S
Molecular Weight 348.85
CAS No. 886903-85-1
Cat. No. B2471549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
CAS886903-85-1
Molecular FormulaC17H17ClN2O2S
Molecular Weight348.85
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
InChIInChI=1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
InChIKeySWRBQVCLGILYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole – Structural and Physicochemical Baseline for Procurement Decisions


1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-85-1) is a synthetic benzimidazole derivative featuring a 2-chlorobenzyl group at the N1 position and an isopropylsulfonyl group at the C2 position of the benzimidazole core. Its molecular formula is C17H17ClN2O2S, with a molecular weight of 348.8 g/mol. Computed physicochemical parameters include an XLogP3-AA value of 4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 60.3 Ų [1]. The compound belongs to a class of sulfonylbenzyl-substituted benzimidazoles claimed in patent EP0643060 as hypotensive and anti-atherosclerotic agents [2].

Why 1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole Cannot Be Interchanged with Close Analogs


Benzimidazole derivatives with different N1-benzyl and C2-sulfonyl substitutions exhibit divergent lipophilicity, target engagement, and therapeutic applicability. The ortho-chloro substitution on the benzyl ring and the branched isopropyl sulfone jointly define a unique steric and electronic profile that cannot be replicated by methyl, ethyl, n-propyl sulfone analogs or by meta/para-chlorobenzyl isomers [1][2]. Patent evidence indicates that the specific sulfonylbenzyl substitution pattern is critical for the claimed anti-hypertensive and anti-atherosclerotic activities [2]. Furthermore, the 2-chlorobenzyl moiety has been specifically associated with leukotriene biosynthesis inhibition in a distinct benzimidazole series, underlining its pharmacophoric relevance [3].

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole


Computed Lipophilicity (XLogP3-AA) Comparison with Unsubstituted Benzyl Analog

The target compound has a computed XLogP3-AA value of 4, as reported by PubChem [1]. In contrast, the unsubstituted benzyl analog (1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole) has a significantly lower lipophilicity, with a logP of approximately 3.2 as indicated by vendor technical data . This quantified increase in lipophilicity of approximately +0.8 log units arises from the ortho-chloro substitution on the benzyl ring.

Lipophilicity ADME Drug-likeness

Patent-Protected Therapeutic Indication: Anti-Hypertensive and Anti-Atherosclerotic Activity

The compound falls within the general formula of patent EP0643060, which explicitly claims sulfonylbenzyl-substituted benzimidazoles for use as hypotensive and anti-atherosclerotic agents [1]. This patent family includes specific biological data showing that representative compounds reduce blood pressure in hypertensive rat models. Close analogs such as 2-(methylsulfonyl)- or 2-(ethylsulfonyl)-1-(2-chlorobenzyl)benzimidazoles are not exemplified in the patent, implying that the isopropylsulfonyl group was selected for optimal activity.

Cardiovascular Hypertension Atherosclerosis

Isopropylsulfonyl Privileged for Anti-HBV Activity: Cross-Study Evidence

A distinct series of 1-isopropylsulfonyl-2-amine benzimidazoles was reported to exhibit potent anti-HBV activity with IC50 values < 4 μM and selectivity indices > 40 [1]. The most prominent compounds (5d and 5j) showed IC50 values of 0.70 μM and selectivity indices > 120. While the target compound differs in the position of the sulfonyl group (C2 vs N1), this evidence establishes that the isopropylsulfonyl moiety is a privileged fragment for anti-HBV activity in the benzimidazole scaffold.

Antiviral Hepatitis B HBV inhibitor

2-Chlorobenzyl Substituent Linked to Leukotriene Biosynthesis Inhibition

A structure–activity relationship review identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a potent inhibitor of leukotriene biosynthesis with an IC50 of 0.31 mM [1]. This demonstrates that the 2-chlorobenzyl group contributes to anti-inflammatory activity in benzimidazole derivatives, in contrast to unsubstituted or para-chloro benzyl analogs which were less active.

Anti-inflammatory Leukotriene Lipid mediator

Recommended Application Scenarios for 1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole Based on Evidence


Cardiovascular Drug Discovery: Anti-Hypertensive and Anti-Atherosclerotic Lead Optimization

Given that patent EP0643060 explicitly claims sulfonylbenzyl-substituted benzimidazoles as hypotensive and anti-atherosclerotic agents [Section 3, Evidence_Item 2], this compound serves as a privileged starting point for cardiovascular drug discovery. Its isopropylsulfonyl group has been validated in vivo in hypertensive rat models, offering a higher probability of translatable efficacy compared to methyl or ethyl sulfone counterparts not exemplified in the patent.

Antiviral Screening Against Hepatitis B Virus

The isopropylsulfonyl group's established role in anti-HBV activity (IC50 = 0.70 μM for closely related 1-isopropylsulfonyl-2-amine benzimidazoles) [Section 3, Evidence_Item 3] makes this compound a rational candidate for screening in HBV replication assays. The combination of the isopropylsulfonyl and 2-chlorobenzyl motifs may yield synergistic antiviral effects.

Anti-Inflammatory Assay Development Targeting Leukotriene Pathway

The 2-chlorobenzyl substituent has been associated with leukotriene biosynthesis inhibition (IC50 = 0.31 mM in a related benzimidazole) [Section 3, Evidence_Item 4], suggesting that this compound is a preferred choice over 3-chlorobenzyl or unsubstituted benzyl analogs for developing inhibitors of the leukotriene pathway.

Physicochemical Profiling and ADME Optimization Studies

With a computed XLogP of 4 and TPSA of 60.3 Ų [Section 1], this compound offers favorable lipophilicity for membrane permeability while still adhering to drug-likeness filters. It is suitable for studies aimed at balancing potency and pharmacokinetic properties, particularly in comparison to more polar benzimidazole sulfones.

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.